

Tedizolid-13C,d3 safety data sheet (SDS)

information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tedizolid-13C,d3	
Cat. No.:	B15566777	Get Quote

An In-depth Technical Guide to the Safety Profile of Tedizolid-13C,d3

Disclaimer: **Tedizolid-13C,d3** is an isotopically labeled compound used as an internal standard for the quantification of tedizolid.[1] Due to the nature of isotopic labeling, its chemical and toxicological properties are considered to be substantively identical to the unlabeled parent compound, tedizolid. All safety data presented herein is for tedizolid or its prodrug, tedizolid phosphate, and is provided as the relevant safety information for researchers, scientists, and drug development professionals.

Overview of Tedizolid

Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Grampositive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] It is the active metabolite of the prodrug tedizolid phosphate, which is rapidly converted by phosphatases in the body to tedizolid.[4][5] The primary mechanism of action involves the inhibition of bacterial protein synthesis. This guide summarizes the key safety data from non-clinical and clinical studies, focusing on quantitative toxicological endpoints, experimental methodologies, and the molecular pathways related to its efficacy and potential toxicity.

Quantitative Safety Data

The following tables summarize the key quantitative safety findings for tedizolid from various toxicological and clinical studies.



Acute Toxicity Data

Data from acute toxicity studies provide insights into the short-term effects of high doses of the compound.

Species	Route of Administration	LD50 Value	Reference
Rat	Oral	> 2,000 mg/kg	_
Mouse	Oral	> 2,000 mg/kg	
Mouse	Intravenous	256 - 274 mg/kg	-
Rat	Intravenous	244 mg/kg	-
Dog	Intravenous	200 mg/kg	-
-			_

Table 1: Acute Lethal

Dose (LD50) of

Tedizolid Phosphate.

Developmental and Reproductive Toxicity

Studies in animal models have assessed the potential for tedizolid to cause developmental or reproductive harm.



Species	Dose	Exposure Multiple (vs. Human AUC)	Observed Effects	No-Observed- Adverse-Effect Level (NOAEL)
Mouse	25 mg/kg/day	4x	Reduced fetal weights, increased costal cartilage anomalies.	5 mg/kg/day
Rat	15 mg/kg/day	6x	Decreased fetal weights, increased skeletal variations (reduced ossification).	2.5 mg/kg/day
Rabbit	>1 mg/kg/day	>0.04x	Reduced fetal weights at doses associated with maternal toxicity.	1 mg/kg/day
Table 2: Summary of Developmental Toxicity Studies with Tedizolid.				

Clinical Trial Adverse Reactions

The most common adverse reactions observed in adult clinical trials comparing tedizolid (200 mg, 6 days) to linezolid (600 mg, 10 days) are summarized below.



Adverse Reaction	Tedizolid (n=332)	Linezolid (n=335)	Reference
Nausea	7.1%	Not specified	
Headache	4.5%	Not specified	_
Diarrhea	3.6%	Not specified	_
Vomiting	2.7%	Not specified	_
Dizziness	1.6%	Not specified	_
Table 3: Most			_
Common Adverse			
Reactions in Adult			
Clinical Trials.			

Hematological Safety

A key safety consideration for oxazolidinones is myelosuppression. Non-clinical studies identified dose- and duration-dependent hematopoietic effects at exposures significantly higher than those in humans.

Finding	Species	Exposure Multiple (vs. Human AUC)	Details
Hematopoietic Toxicity	Rats and Dogs	4x - 10x	Decreased red blood cells, white blood cells, platelets, and bone marrow hypocellularity. Findings were reversible.
Table 4: Non-clinical Hematological Findings.			

Experimental Protocols



Developmental Toxicity Studies

Objective: To assess the potential effects of tedizolid on embryo-fetal development. Methodology:

- Animal Models: Pregnant mice, rats, and rabbits were used.
- Administration: Tedizolid was administered orally to pregnant females during the period of organogenesis.
- Dosage Groups: Multiple dosage groups were used, including a control group and groups receiving doses ranging from 1 mg/kg/day to 25 mg/kg/day, depending on the species.
- Endpoints: At the end of the gestation period, fetuses were examined for external, visceral, and skeletal malformations and variations. Fetal body weights were also recorded. Maternal toxicity was monitored throughout the study.
- Analysis: The incidence of anomalies and changes in fetal weight were compared between treated and control groups to determine a No-Observed-Adverse-Effect Level (NOAEL).

Nine-Month Neurotoxicity Study

Objective: To evaluate the potential for peripheral and optic neuropathy with long-term tedizolid administration. Methodology:

- Animal Model: Pigmented rats were chosen for the study.
- Administration: Tedizolid phosphate was administered orally on a daily basis for nine months.
- Dosage: Doses administered corresponded to plasma exposures approximately seven to eight times the clinical plasma exposure in humans.
- Endpoints:
 - Functional Assessment: A functional observational battery (FOB) and locomotor activity tests were performed periodically.



- Histopathology: At the conclusion of the study, detailed microscopic examinations of the peripheral nerves and ocular tissues were conducted.
- Results: The study found no evidence of functional neurotoxicity or histopathological changes in the peripheral nerves or eyes at these high exposure levels.

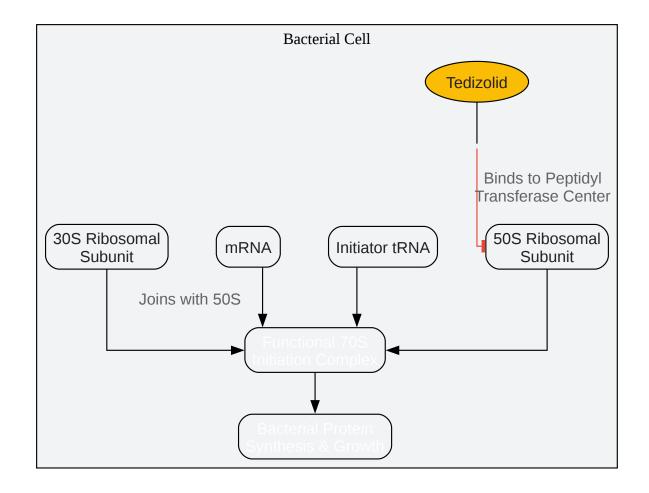
Signaling Pathways and Mechanism of Action

Diagrams created using Graphviz illustrate the key molecular interactions of tedizolid.

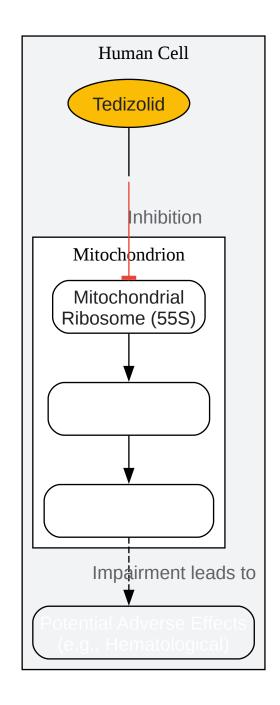
Mechanism of Antibacterial Action

Tedizolid exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.









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- To cite this document: BenchChem. [Tedizolid-13C,d3 safety data sheet (SDS) information].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566777#tedizolid-13c-d3-safety-data-sheet-sds-information]

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